N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound features a bicyclic pyrrolo[3,4-b]pyridine-5,7-dione core linked via an ethyl group to a 1-methyl-1H-pyrazole-4-sulfonamide moiety. This structure is distinct from other derivatives due to the sulfonamide substituent, which contrasts with amide- or carboxamide-linked analogs in related compounds.
Properties
IUPAC Name |
N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c1-17-8-9(7-15-17)23(21,22)16-5-6-18-12(19)10-3-2-4-14-11(10)13(18)20/h2-4,7-8,16H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUIARPRDOASY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step synthetic routes starting from readily available starting materials. A common approach is the cyclization of appropriate precursors to form the pyrrolo[3,4-b]pyridine core, followed by sulfonation and pyrazole ring formation. Specific reaction conditions, such as temperature, solvent, and pH, need to be carefully controlled to achieve high yields and purity.
Industrial Production Methods
While laboratory-scale synthesis involves intricate procedures and purification steps, industrial production methods focus on scalability and cost-effectiveness. These methods may involve continuous flow reactions, advanced catalytic systems, and automated purification processes to ensure efficient and consistent production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide undergoes a variety of chemical reactions including:
Oxidation: : Typically forms oxidized derivatives with altered biological activity.
Reduction: : Converts into reduced forms which can be intermediates in further chemical transformations.
Substitution: : Involves nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
The reactions usually employ reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles/electrophiles depending on the desired product. The conditions for these reactions are optimized to maintain the integrity of the pyrrolo[3,4-b]pyridine and pyrazole rings.
Major Products
Scientific Research Applications
This compound’s unique structure makes it a valuable tool in scientific research:
Biology: : Its derivatives are studied for their interaction with biological macromolecules, providing insights into protein-ligand interactions and enzyme activity.
Medicine: : Research focuses on its potential as a therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: : Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific optical characteristics.
Mechanism of Action
The mechanism by which N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can trigger a cascade of cellular events, influencing biological pathways and leading to observed physiological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters between the target compound and its analogs:
Key Observations:
- Sulfonamide vs. Amide/Carboxamide: The target compound’s sulfonamide group offers stronger hydrogen-bond acceptor/donor capacity compared to amide or carboxamide substituents in analogs. This could improve target binding in polar active sites (e.g., DPP4 or kinase domains) .
- Molecular Weight and Solubility : The target compound (335.3 g/mol) is smaller than BMS-767778 (478.4 g/mol) but larger than the cinnamamide analog (321.3 g/mol). The sulfonamide likely improves solubility over more lipophilic analogs like BMS-767778 .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability : The pyrrolopyridine dione core is resistant to oxidative metabolism, as seen in BMS-767778 . The sulfonamide group may further reduce hepatic clearance compared to ester- or amide-containing analogs.
- CYP Interactions : Thiophene-containing analogs (e.g., ) risk CYP450 inhibition due to the thiophene moiety, whereas the target compound’s pyrazole-sulfonamide is less likely to exhibit such liabilities .
Biological Activity
N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a range of biological activities, making it a subject of interest for researchers exploring therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a pyrrolo[3,4-b]pyridine core. The molecular formula is with a molecular weight of 393.4 g/mol. It possesses various functional groups that contribute to its biological activity, including sulfonamide and pyrazole moieties.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N3O5S |
| Molecular Weight | 393.4 g/mol |
| Chemical Structure | Chemical Structure |
Pharmacological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Activity : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain pyrazole compounds have demonstrated up to 85% inhibition of TNF-α at specific concentrations .
- Antimicrobial Activity : Studies have reported that pyrazole derivatives exhibit antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .
- Anticancer Potential : Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. Mechanisms include the inhibition of specific kinases involved in cell proliferation and survival pathways .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may inhibit enzymes or receptors involved in inflammatory responses or cell proliferation:
- Enzyme Inhibition : Potential inhibition of cyclooxygenase (COX) enzymes has been suggested, leading to reduced synthesis of inflammatory mediators.
- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with inflammation and cancer cell growth.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Anti-inflammatory Studies : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects, showing promising results comparable to standard drugs like dexamethasone .
- Antimicrobial Testing : Research involving the synthesis of novel pyrazole derivatives demonstrated significant antibacterial activity against multidrug-resistant strains, highlighting their potential as new therapeutic agents .
- Cancer Research : Investigations into the anticancer properties of similar compounds revealed that certain derivatives could inhibit tumor growth in vitro by inducing apoptosis through specific signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
